molecular formula C15H18N2O B3863325 2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B3863325
M. Wt: 242.32 g/mol
InChI Key: BCDJIDXXLHUFJS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that features a methoxyphenyl group and a pyridinylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the reaction of 2-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
  • 2-(2-Methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine
  • 2-(2-Methoxyphenyl)-N-(quinolin-3-ylmethyl)ethanamine

Uniqueness

2-(2-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s binding affinity and selectivity for various molecular targets.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-15-7-3-2-6-14(15)8-10-17-12-13-5-4-9-16-11-13/h2-7,9,11,17H,8,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDJIDXXLHUFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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